N-(3-chloro-4-methylphenyl)-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-(4-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-methylphenyl group and a nitrophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:
Chlorination: The chloro-methylphenyl group can be synthesized by chlorination of toluene derivatives using chlorine gas in the presence of a catalyst such as ferric chloride.
Amidation: The final step involves the reaction of the chloro-methylphenyl derivative with the nitrophenoxy acetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale nitration, chlorination, and amidation processes, often carried out in continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Amines: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-nitrophenoxy)acetamide would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of both a chloro-methylphenyl group and a nitrophenoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-2-3-11(8-14(10)16)17-15(19)9-22-13-6-4-12(5-7-13)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETYDVNJQKICOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.